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Abstract
This document provides a detailed overview of the free radical bromination of 2-methylpropane,

a classic example of a selective halogenation reaction. Included are the reaction mechanism,

quantitative data on bond energies and reaction enthalpies, and a discussion of the principles

governing the observed regioselectivity. Furthermore, a comprehensive experimental protocol

for the gas-phase bromination of 2-methylpropane is provided, along with safety considerations

and methods for product analysis. This information is intended to be a valuable resource for

researchers in organic synthesis, particularly those interested in the functionalization of alkanes

and the study of free radical reaction mechanisms.

Introduction
Free radical halogenation is a fundamental transformation in organic chemistry that allows for

the conversion of unreactive alkanes into more versatile alkyl halides. The bromination of 2-

methylpropane is an exemplary case, demonstrating high regioselectivity for the tertiary

hydrogen atom. This selectivity is a consequence of the relative stability of the intermediate

free radicals formed during the reaction. The major product, 2-bromo-2-methylpropane (tert-

butyl bromide), is a valuable intermediate in organic synthesis, serving as a precursor for a

variety of functional groups through nucleophilic substitution and elimination reactions.

Understanding the mechanism and experimental parameters of this reaction is crucial for its

effective application in synthetic chemistry.
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Reaction Mechanism
The free radical bromination of 2-methylpropane proceeds via a chain reaction mechanism

involving three distinct stages: initiation, propagation, and termination.

1. Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to

generate two bromine radicals. This step requires an input of energy, typically in the form of

ultraviolet (UV) light or heat.

2. Propagation: The propagation phase consists of a cycle of two steps that produce the

product and regenerate the bromine radical, allowing the chain reaction to continue.

Step 2a (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from 2-

methylpropane to form hydrogen bromide and a 2-methyl-2-propyl radical. This is the rate-

determining step of the propagation phase. Due to the greater stability of the tertiary radical,

the abstraction of the tertiary hydrogen is significantly favored over the abstraction of a

primary hydrogen.

Step 2b (Halogenation): The 2-methyl-2-propyl radical then reacts with a molecule of

bromine to form the product, 2-bromo-2-methylpropane, and a new bromine radical.

3. Termination: The chain reaction is terminated when two radicals combine to form a stable,

non-radical species. This can occur in several ways.

Quantitative Data
The energetics of the reaction can be understood by examining the bond dissociation energies

(BDE) of the bonds broken and formed. This data allows for the calculation of the enthalpy

change (ΔH) for each step of the reaction.
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Bond Bond Dissociation Energy (kJ/mol)

Br-Br 193

(CH₃)₃C-H (tertiary) 400

CH₃CH(CH₃)CH₂-H (primary) 423

H-Br 366

(CH₃)₃C-Br (tertiary) 293

CH₃CH(CH₃)CH₂-Br (primary) 294

Enthalpy Change (ΔH) for Reaction Steps (Formation of 2-bromo-2-methylpropane):

The enthalpy change for each step can be calculated using the formula: ΔH = Σ (BDE of bonds

broken) - Σ (BDE of bonds formed)

Reaction Step Calculation (kJ/mol) ΔH (kJ/mol)

Initiation: Br₂ → 2 Br• 193 - 0 +193

Propagation Step 1: (CH₃)₃CH

+ Br• → (CH₃)₃C• + HBr
400 - 366 +34

Propagation Step 2: (CH₃)₃C•

+ Br₂ → (CH₃)₃CBr + Br•
193 - 293 -100

Overall Reaction: (CH₃)₃CH +

Br₂ → (CH₃)₃CBr + HBr
(400 + 193) - (293 + 366) -66

The overall reaction is exothermic, with a ΔH of -66 kJ/mol.

Product Distribution and Selectivity:

The high selectivity of bromination is due to the difference in the activation energies for the

abstraction of primary versus tertiary hydrogens. The formation of the more stable tertiary

radical is kinetically favored. The relative rate of abstraction of a tertiary hydrogen by a bromine

radical is approximately 1600 times faster than that of a primary hydrogen at 127 °C.
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For 2-methylpropane, there are 9 primary hydrogens and 1 tertiary hydrogen. The expected

product distribution can be calculated as follows:

Relative amount of 1-bromo-2-methylpropane (primary product): 9 (primary H) x 1 (relative

reactivity) = 9

Relative amount of 2-bromo-2-methylpropane (tertiary product): 1 (tertiary H) x 1600 (relative

reactivity) = 1600

Percentage of 2-bromo-2-methylpropane: (1600 / (1600 + 9)) * 100% ≈ 99.4% Percentage of 1-

bromo-2-methylpropane: (9 / (1600 + 9)) * 100% ≈ 0.6%

This calculation demonstrates the high selectivity of the reaction, with 2-bromo-2-

methylpropane being the major product.

Experimental Protocols
Protocol: Gas-Phase Free Radical Bromination of 2-Methylpropane

This protocol describes a laboratory-scale procedure for the gas-phase photobromination of 2-

methylpropane.

Materials:

2-methylpropane (isobutane) gas

Liquid bromine

Inert gas (e.g., nitrogen or argon)

Gas-tight syringes

Photochemical reactor equipped with a UV lamp (e.g., a mercury vapor lamp)

Gas chromatography-mass spectrometry (GC-MS) system for product analysis

Scrubbing solution (e.g., sodium thiosulfate solution)
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Procedure:

System Setup:

Assemble the photochemical reactor, ensuring all connections are gas-tight.

Connect the reactor inlet to a gas manifold that allows for the controlled introduction of 2-

methylpropane, bromine vapor, and an inert gas.

Connect the reactor outlet to a series of traps cooled with a dry ice/acetone bath to

condense the products and unreacted starting materials.

The final outlet should be connected to a bubbler containing a scrubbing solution to

neutralize any unreacted bromine and hydrogen bromide.

Reaction Execution:

Purge the entire system with an inert gas to remove air and moisture.

Introduce a controlled flow of 2-methylpropane gas into the reactor.

Gently warm a container of liquid bromine and pass a slow stream of inert gas through it to

carry bromine vapor into the reactor. The molar ratio of 2-methylpropane to bromine

should be controlled, typically with an excess of the alkane to minimize polybromination.

Once a steady flow of reactants is established, turn on the UV lamp to initiate the reaction.

Monitor the reaction progress by taking small aliquots of the condensed product mixture at

regular intervals for GC-MS analysis.

Continue the reaction until the desired conversion is achieved.

Product Collection and Purification:

After the reaction is complete, turn off the UV lamp and the reactant flows.

Continue to purge the system with inert gas to carry any remaining volatile compounds

into the cold traps.
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Allow the cold traps to slowly warm to room temperature.

The collected liquid, containing the product mixture, can be purified by fractional distillation

to separate 2-bromo-2-methylpropane from any 1-bromo-2-methylpropane and unreacted

starting materials.

Product Analysis:

The product distribution can be quantified using gas chromatography (GC) with a flame

ionization detector (FID) or a mass spectrometer (MS).

The identity of the products can be confirmed by comparing their retention times and mass

spectra to those of authentic samples.

Safety Precautions:

Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-

ventilated fume hood with appropriate personal protective equipment (PPE), including

chemical-resistant gloves, splash goggles, and a lab coat. Have a solution of sodium

thiosulfate readily available to neutralize any spills.

2-Methylpropane: This is a flammable gas. Ensure there are no ignition sources near the

experimental setup.

UV Light: UV radiation is harmful to the eyes and skin. The photochemical reactor should be

properly shielded to prevent exposure.

Pressure: Gas-phase reactions can lead to a buildup of pressure. The system should be

equipped with a pressure-relief device.

Visualizations
To cite this document: BenchChem. [Application Notes and Protocols for the Free Radical
Bromination of 2-Methylpropane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082722#free-radical-bromination-mechanism-of-2-
methylpropane]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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